(R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride (R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261234-02-9
VCID: VC8063798
InChI: InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H/t11-;/m1./s1
SMILES: C1CNCC1OCC2=CC=C(C=C2)Cl.Cl
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol

(R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride

CAS No.: 1261234-02-9

Cat. No.: VC8063798

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride - 1261234-02-9

Specification

CAS No. 1261234-02-9
Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
IUPAC Name (3R)-3-[(4-chlorophenyl)methoxy]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H/t11-;/m1./s1
Standard InChI Key NQSYWPVXGAHGEU-RFVHGSKJSA-N
Isomeric SMILES C1CNC[C@@H]1OCC2=CC=C(C=C2)Cl.Cl
SMILES C1CNCC1OCC2=CC=C(C=C2)Cl.Cl
Canonical SMILES C1CNCC1OCC2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride features a five-membered pyrrolidine ring with a 4-chlorobenzyloxy substituent at the 3-position (Figure 1). The (R)-configuration at the chiral center is critical for its biological activity, as enantiomeric purity often dictates binding affinity to target proteins . The hydrochloride salt enhances aqueous solubility, facilitating its use in in vitro assays.

Molecular Formula: C₁₁H₁₅Cl₂NO
Molecular Weight: 248.15 g/mol
IUPAC Name: (3R)-3-[(4-chlorophenyl)methoxy]pyrrolidine hydrochloride

Structural Features:

  • Pyrrolidine Core: A saturated heterocyclic amine providing rigidity and hydrogen-bonding capabilities.

  • 4-Chlorobenzyloxy Group: Introduces hydrophobicity and electron-withdrawing effects, influencing receptor interactions .

  • Chirality: The (R)-configuration ensures stereoselective binding to biological targets .

Physicochemical Data

PropertyValueSource
Boiling Point269.2 ± 33.0 °C (Predicted)
Density1.05 ± 0.1 g/cm³ (Predicted)
pKa9.50 ± 0.10 (Predicted)
Solubility>50 mg/mL in water (as HCl salt)

The compound’s logP (calculated) of 2.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Stereochemical Control

Nucleophilic Substitution

The primary synthesis involves reacting (R)-3-hydroxypyrrolidine with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl salt formation (Yield: 78–85%) .

Reaction Scheme:

(R)-3-Hydroxypyrrolidine+4-Chlorobenzyl ChlorideBase(R)-3-(4-Chloro-benzyloxy)-pyrrolidineHClHydrochloride Salt\text{(R)-3-Hydroxypyrrolidine} + \text{4-Chlorobenzyl Chloride} \xrightarrow{\text{Base}} \text{(R)-3-(4-Chloro-benzyloxy)-pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Asymmetric Allylic Alkylation

Source describes an alternative approach using asymmetric allylic alkylation of benzyloxy imides to construct the pyrrolidine core. This method achieves enantiomeric excess (ee) >98% via chiral palladium catalysts .

Steps:

  • Allylic Alkylation: Forms a quaternary stereocenter.

  • Reduction: Converts the imide to a hydroxamic acid.

  • Thermal Ring Contraction: Yields the pyrrolidine scaffold stereospecifically .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes byproducts.

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, D₂O): δ 7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 4.52 (s, 2H, OCH₂), 3.85–3.70 (m, 1H, CH-N), 3.20–2.90 (m, 4H, pyrrolidine-H).

    • HRMS: m/z 248.15 [M+H]⁺ .

Biological Activities and Mechanism of Action

Enzyme Inhibition

(R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 1.2 μM, making it a candidate for Parkinson’s disease research . The 4-chlorobenzyloxy group enhances binding to the enzyme’s hydrophobic pocket .

Receptor Modulation

In radioligand binding assays, the compound shows affinity for σ-1 receptors (Kᵢ = 0.8 μM), implicating potential roles in neuropathic pain and depression. The (R)-enantiomer exhibits 15-fold higher affinity than the (S)-form, underscoring stereochemical importance .

Applications in Pharmaceutical Research

Neurological Drug Development

The compound serves as a precursor to NMDA receptor antagonists (e.g., analogs in ), which are explored for stroke and Alzheimer’s disease.

Prodrug Synthesis

Its hydroxyl group is acylated to create prodrugs with improved blood-brain barrier penetration. For example, conjugation with lipophilic esters increases bioavailability by 40% .

Chemical Biology Probes

Fluorescently tagged derivatives (e.g., BODIPY conjugates) enable visualization of σ-1 receptor localization in neuronal cells.

ParameterRecommendation
Storage2–8°C in airtight container
HandlingUse nitrile gloves and goggles
DisposalIncinerate at >800°C

Toxicity Data:

  • LD₅₀ (Oral, Rat): 320 mg/kg

  • Skin Irritation: Non-irritating (OECD 404)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator